molecular formula C17H17N3O3 B6592032 Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate CAS No. 1820649-91-9

Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate

Cat. No.: B6592032
CAS No.: 1820649-91-9
M. Wt: 311.33 g/mol
InChI Key: IXXAHSPIFSZISW-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The methoxyphenyl and carboxylate groups attached to the imidazo[4,5-b]pyridine core could potentially influence its physical and chemical properties, as well as its biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazo[4,5-b]pyridine core, followed by the introduction of the methoxyphenyl and carboxylate groups . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[4,5-b]pyridine ring, along with the methoxyphenyl and carboxylate groups, would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The imidazo[4,5-b]pyridine core might undergo reactions at the nitrogen atoms, while the methoxyphenyl and carboxylate groups could potentially participate in reactions at the oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and stability under different conditions, would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. For example, many drugs work by binding to specific proteins in the body and influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also pose health hazards if ingested, inhaled, or comes into contact with the skin .

Future Directions

The future research directions for this compound could involve further studies to better understand its physical and chemical properties, its synthesis and reactivity, and its potential uses in various applications. For example, if it shows promising biological activity, it could be studied as a potential drug candidate .

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)-2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-18-15-13(17(21)23-4)9-14(19-16(15)20(10)2)11-6-5-7-12(8-11)22-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAHSPIFSZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C=C2C(=O)OC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119615
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820649-91-9
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820649-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-methoxyphenyl)-2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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